molecular formula C15H12Cl4N2O3S B2603364 12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide CAS No. 924967-53-3

12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide

Cat. No.: B2603364
CAS No.: 924967-53-3
M. Wt: 442.13
InChI Key: IXMYLDGIHBRZGL-UHFFFAOYSA-N
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Description

12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms, an amino group, and a carboxamide group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide typically involves multi-step organic reactions. The process begins with the chlorination of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution. The formation of the epithioetheno ring is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and recrystallization, ensures the production of high-quality material suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or aminated compounds. Substitution reactions can lead to a wide range of functionalized derivatives, expanding the compound’s utility in various applications .

Scientific Research Applications

12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino group enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The epithioetheno ring structure may also contribute to its binding affinity and specificity, making it a valuable tool for studying biological processes and developing new therapeutics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide is unique due to its combination of multiple chlorine atoms, an amino group, and a carboxamide group, along with the epithioetheno ring. This combination of features imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

16-amino-4,5,6,7-tetrachloro-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6,16-tetraene-17-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O3S/c16-6-7(17)9(19)11-10(8(6)18)23-14-3-1-2-4-15(14,24-11)25-13(21)5(14)12(20)22/h1-4,21H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYLDGIHBRZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(C1)(C(=C(S2)N)C(=O)N)OC4=C(O3)C(=C(C(=C4Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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